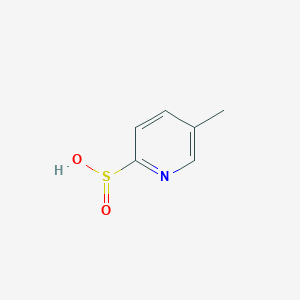
5-Methylpyridine-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylpyridine-2-sulfinic acid is an organic compound that belongs to the class of sulfinic acids. It is characterized by the presence of a sulfinic acid group (-SO2H) attached to a pyridine ring, which also contains a methyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridine-2-sulfinic acid can be achieved through several methods. One common approach involves the oxidation of 5-methylpyridine using suitable oxidizing agents. For instance, the reaction of 5-methylpyridine with hydrogen peroxide in the presence of a catalyst can yield this compound . Another method involves the use of sulfur dioxide and a base to introduce the sulfinic acid group onto the pyridine ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of a continuous flow system with a packed column containing a suitable catalyst can facilitate the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylpyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to sulfides or thiols.
Substitution: The sulfinic acid group can participate in substitution reactions to form sulfonamides or sulfones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like amines or alcohols under acidic or basic conditions.
Major Products Formed
Sulfonic acids: Formed through oxidation.
Sulfides and thiols: Formed through reduction.
Sulfonamides and sulfones: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Methylpyridine-2-sulfinic acid has several applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of agrochemicals, pharmaceuticals, and materials science.
Wirkmechanismus
The mechanism of action of 5-Methylpyridine-2-sulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can act as a nucleophile or an electrophile, depending on the reaction conditions. It can participate in redox reactions, forming sulfonic acids or sulfides. The pyridine ring can also engage in coordination with metal ions, influencing catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylpyridine-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
2-Methylpyridine-5-sulfinic acid: Similar structure but with the sulfinic acid group at a different position on the pyridine ring.
Uniqueness
5-Methylpyridine-2-sulfinic acid is unique due to its specific positioning of the sulfinic acid group and the methyl group on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Eigenschaften
Molekularformel |
C6H7NO2S |
|---|---|
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
5-methylpyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H7NO2S/c1-5-2-3-6(7-4-5)10(8)9/h2-4H,1H3,(H,8,9) |
InChI-Schlüssel |
LJCQNZDBMLHJDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


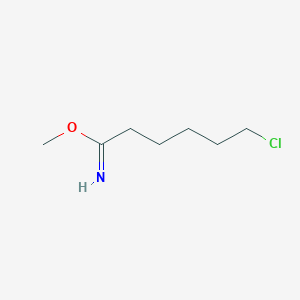
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
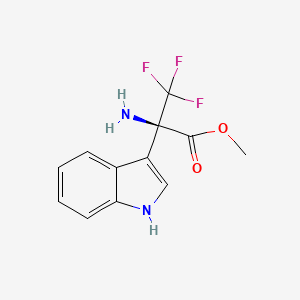
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)

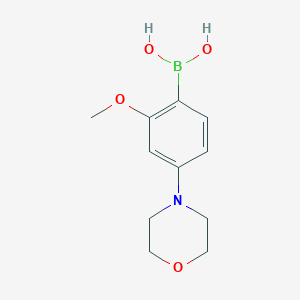
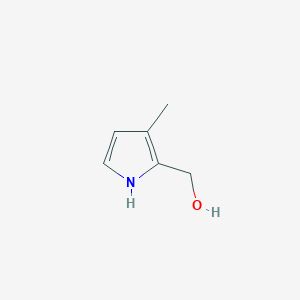


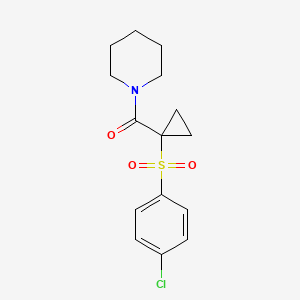
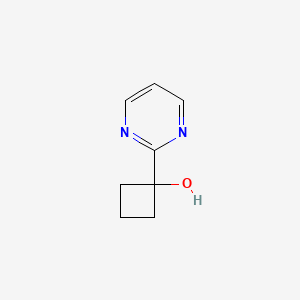
![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
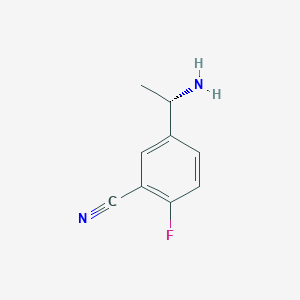
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B13116129.png)
